L-Lysine, 4-oxo- (9CI)
Description
Molecular Composition and IUPAC Nomenclature
L-Lysine, 4-oxo- (9CI) possesses the molecular formula C₆H₁₂N₂O₃ with a molecular weight of 160.173 grams per mole. The systematic IUPAC nomenclature designates this compound as (2S)-2,6-diamino-4-oxohexanoic acid, reflecting its stereochemical configuration and functional group arrangement. The compound maintains the fundamental six-carbon backbone characteristic of lysine, with amino groups positioned at carbons 2 and 6, while incorporating a ketone functional group at carbon 4.
The molecular structure can be represented through various chemical notation systems. The InChI identifier is recorded as InChI=1S/C6H12N2O3/c7-2-1-4(9)3-5(8)6(10)11/h5H,1-3,7-8H2,(H,10,11)/t5-/m0/s1, while the corresponding InChI Key is OIMQYJJMDNKKOD-YFKPBYRVSA-N. The SMILES notation presents the structure as C(CN)C(=O)CC(C(=O)O)N, providing a linear representation of the molecular connectivity.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂O₃ | |
| Molecular Weight | 160.173 g/mol | |
| IUPAC Name | (2S)-2,6-diamino-4-oxohexanoic acid | |
| CAS Registry Number | 118021-34-4 |
The chemical identity is further supported by alternative nomenclature systems, including the designation as 4-Oxo-L-lysine, which emphasizes the ketone substitution relative to the parent lysine molecule. This nomenclatural consistency across different chemical databases confirms the established identity and structural characterization of the compound.
Stereochemical Configuration and Isomerism
The stereochemical configuration of L-Lysine, 4-oxo- (9CI) centers on the chiral carbon at position 2, which maintains the S-configuration characteristic of naturally occurring L-amino acids. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the amino acid adopts the L-configuration when the amino group is positioned to the left in Fischer projection notation.
The compound exists as part of a broader family of lysine oxo-derivatives, each distinguished by the position of ketone substitution. Comparative analysis reveals that while 4-oxo-L-lysine features ketone functionality at carbon 4, related compounds such as 6-oxo-D-lysine demonstrate ketone placement at the terminal amino group position. The D-enantiomer of 6-oxo-lysine, identified with the molecular formula C₆H₁₂N₂O₃ and CAS number corresponding to its distinct stereochemical arrangement, illustrates the importance of stereochemical specification in lysine derivative nomenclature.
Recent enzymatic studies have demonstrated that the formation of 4-oxo-L-lysine occurs through a stereospecific process involving lysine dioxygenase. Molecular dynamics simulations have revealed that the pro-R hydrogen at carbon 4 is preferentially abstracted during the initial hydroxylation step, leading to the formation of 4-hydroxy-L-lysine as an intermediate. Subsequently, the pro-S hydrogen undergoes abstraction, resulting in the sequential oxidation that produces the final ketone product.
The optical activity of L-Lysine, 4-oxo- (9CI) reflects its chiral nature, with the compound displaying specific rotation values consistent with its L-configuration. The maintenance of stereochemical integrity during synthesis and enzymatic formation processes has been confirmed through nuclear magnetic resonance spectroscopy and mass spectrometry analyses.
Crystallographic Analysis and Conformational Studies
Conformational analysis of L-Lysine, 4-oxo- (9CI) has been facilitated through computational modeling and spectroscopic investigations. The compound's three-dimensional structure features multiple conformational possibilities due to the flexibility of the hexanoic acid backbone and the presence of both amino and ketone functional groups. PubChem conformer databases indicate the existence of multiple stable conformations, with conformational variations primarily occurring around the carbon-carbon bonds adjacent to the ketone functionality.
The ketone functional group at carbon 4 introduces significant electronic and steric effects that influence the overall molecular geometry. The carbonyl group adopts a planar configuration, with bond angles consistent with sp² hybridization at the ketone carbon. This planar arrangement affects the local conformational preferences of adjacent methylene groups, creating preferred rotameric states that minimize steric interactions.
Nuclear magnetic resonance characterization has provided detailed insights into the solution-state structure of L-Lysine, 4-oxo- (9CI). Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for protons adjacent to the ketone functionality, with the α-protons to the carbonyl group displaying characteristic downfield shifts. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of the ketone carbon at approximately 208.1 parts per million, consistent with aliphatic ketone functionality.
The compound's physical properties reflect its structural characteristics, with a calculated density of 1.3 ± 0.1 grams per cubic centimeter and a boiling point of 358.2 ± 42.0 degrees Celsius at 760 millimeters of mercury. These properties are consistent with the polar nature of the molecule, which contains both hydrophilic amino and carboxylic acid groups alongside the ketone functionality.
Comparative Analysis with Related Oxo-Amino Acids
L-Lysine, 4-oxo- (9CI) belongs to a distinctive class of oxo-amino acids that share structural similarities while maintaining unique functional characteristics. Comparative analysis with related compounds provides insights into structure-activity relationships and biosynthetic pathways within this molecular family.
4-Hydroxy-L-lysine serves as the immediate precursor to L-Lysine, 4-oxo- (9CI) in enzymatic oxidation pathways. This hydroxylated intermediate, with molecular formula C₆H₁₄N₂O₃ and molecular weight 162.19 grams per mole, differs from the oxo-derivative by the presence of a hydroxyl group rather than a ketone at carbon 4. The enzymatic conversion between these compounds has been characterized through lysine dioxygenase activity, demonstrating sequential oxidation at the same carbon position.
The positional isomer 6-oxo-D-lysine presents an interesting comparative case, featuring ketone functionality at the terminal amino group position rather than the internal carbon 4. This compound, also designated as D-homoglutamine, demonstrates how positional variation in oxo-substitution significantly alters the chemical and biological properties of lysine derivatives. The molecular weight remains identical at 160.17 grams per mole, highlighting the isomeric relationship between these compounds.
Further structural diversity within oxo-amino acids is exemplified by compounds such as 4-oxo-L-proline, which features a cyclic structure with ketone functionality within a five-membered ring system. This compound, with molecular formula C₅H₇NO₃ and molecular weight 129.11 grams per mole, demonstrates how oxo-substitution can occur in structurally distinct amino acid frameworks. The systematic name (2S)-4-oxopyrrolidine-2-carboxylic acid reflects the cyclic nature and stereochemical configuration of this related oxo-amino acid.
The comparative analysis extends to synthetic derivatives such as the compound described in patent literature as (2R)-2,6-diamino-6-oxohexanoic acid, which represents a stereochemical variant with alternative oxo-positioning. These structural variations demonstrate the chemical diversity possible within oxo-amino acid frameworks and highlight the importance of precise structural characterization for understanding biological and chemical properties.
The enzymatic formation pathways for these related compounds often share common mechanistic features, particularly the involvement of iron-dependent dioxygenases that catalyze sequential oxidation reactions. Molecular dynamics simulations have revealed that substrate positioning within enzyme active sites determines the stereochemical outcome and positional selectivity of oxo-group formation. These mechanistic insights provide a foundation for understanding the biosynthetic relationships between different oxo-amino acid family members and their potential applications in biotechnological processes.
Properties
CAS No. |
118021-34-4 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.173 |
IUPAC Name |
(2S)-2,6-diamino-4-oxohexanoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-2-1-4(9)3-5(8)6(10)11/h5H,1-3,7-8H2,(H,10,11)/t5-/m0/s1 |
InChI Key |
OIMQYJJMDNKKOD-YFKPBYRVSA-N |
SMILES |
C(CN)C(=O)CC(C(=O)O)N |
Synonyms |
L-Lysine, 4-oxo- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
L-Lysine, 4-oxo- has demonstrated potential in several pharmacological contexts:
- Antiviral Activity : Research indicates that L-lysine supplementation may inhibit the replication of the herpes simplex virus. This effect is attributed to the competitive inhibition of arginine uptake in cells, which is essential for viral replication. Higher levels of L-lysine relative to arginine can disrupt this balance, thereby reducing viral activity .
- Anti-inflammatory Effects : The compound is involved in the modification of proteins through lipid peroxidation processes, leading to the formation of specific adducts that may influence inflammatory responses. For instance, Nϵ-(4-oxononanoyl)lysine has been identified as a product of lipid peroxidation that interacts with immune receptors, potentially modulating inflammatory pathways .
Nutritional Applications
L-Lysine plays a critical role in nutrition and dietary supplementation:
- Protein Quality Improvement : Studies have shown that L-lysine supplementation can enhance the protein quality of diets by increasing the bioavailability of essential amino acids. This is particularly relevant in diets low in protein content, where L-lysine can help improve overall amino acid profiles and support growth and development .
- Reduction of Acrylamide Formation : In food processing, L-lysine has been found to reduce the formation of acrylamide—a potential carcinogen—during high-temperature cooking processes. This application highlights its importance in food safety and nutritional quality .
Biotechnological Applications
L-Lysine, 4-oxo-, is also significant in biotechnological research:
- Biosynthesis Pathways : The compound serves as an intermediate in various biosynthetic pathways for secondary metabolites. Its role in the synthesis of bioactive compounds through enzymatic reactions is being explored to enhance production processes in microbial systems .
- Synthetic Biology : Advances in synthetic biology leverage L-lysine derivatives to produce antibiotics and other pharmaceuticals. The heterologous expression of genes related to lysine biosynthesis can lead to improved yields of valuable compounds .
Table 1: Summary of Key Research Findings on L-Lysine Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
L-Lysine, 4-oxo- (9CI) belongs to a broader family of lysine derivatives modified at specific carbon positions. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of L-Lysine Derivatives
Key Differences and Implications
Structural Modifications: Trimethyllysine and N6-Trichloroacetyl-L-lysine involve modifications at the ε-amino group, altering charge and steric hindrance . In contrast, 4-oxo-L-lysine introduces a ketone at the side chain, which may enhance electrophilicity and participation in Schiff base formation. 5-Fluoro-L-lysine replaces a hydrogen with fluorine, creating a strong C–F bond resistant to enzymatic cleavage, whereas the 4-oxo modification introduces a reactive carbonyl .
Physicochemical Properties :
- The sulfate group in L-Lysine sulfate improves aqueous solubility (critical for oral administration), while the 4-oxo group could reduce solubility due to increased hydrophobicity .
- Methylation (e.g., trimethyllysine ) increases hydrophobicity and alters electrostatic surfaces, as shown in computational models (Figure 1b in ).
Biological and Industrial Applications: Trimethyllysine is vital in metabolism and epigenetics, while N6-Trichloroacetyl-L-lysine serves as a protective group in peptide synthesis .
Preparation Methods
Protection of Amino Groups
The ε- and α-amino groups of lysine must be protected to direct oxidation to the fourth carbon. Benzylchloroformate (Cbz-Cl) and tert-butyloxycarbonyl (Boc) are widely used for this purpose.
In a representative protocol, L-lysine hydrochloride is dissolved in water, and the pH is adjusted to 10.5 using 30% sodium hydroxide. Benzylchloroformate is added dropwise while maintaining alkaline conditions (pH 10.3–10.8) to selectively protect the ε-amino group. This step achieves >90% conversion efficiency, as confirmed by HPLC.
Table 1: Protection Reagents and Conditions
Formation of N-Carboxyanhydride Intermediate
The protected lysine derivative is converted into an N-carboxyanhydride (NCA) to activate the carboxyl group for subsequent coupling. Oxalyl chloride in dichloromethane at 0°C is employed to form the NCA, with dimethylformamide (DMF) as a catalyst.
Key Reaction Parameters:
-
Solvent System: Anhydrous dichloromethane with <0.2% water content.
-
Stoichiometry: 1:1 molar ratio of oxalyl chloride to protected lysine.
This step is critical for ensuring regioselectivity in downstream reactions.
Oxidation Strategies for 4-Ketone Formation
Introducing the 4-oxo group necessitates oxidation of a precursor, often a hydroxylated intermediate. While direct methods are scarce in literature, analogous pathways from proline oxidation provide insights.
TEMPO/Bleach System:
In a method adapted from 4-oxo-L-proline synthesis, L-4-hydroxylysine is oxidized using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite (bleach) at -10°C. The reaction proceeds via a radical mechanism, achieving >85% conversion.
Table 2: Oxidation Conditions and Outcomes
| Oxidant | Catalyst | Temperature | Substrate | Yield | Source |
|---|---|---|---|---|---|
| NaOCl/TEMPO | DIPEA | -10°C | L-4-hydroxyproline | 92% | |
| CrO₃ (Jones) | – | 0°C | L-lysine derivative | N/R |
For 4-oxo-L-lysine, a hypothetical pathway involves oxidizing L-4-hydroxylysine under similar conditions, though this remains experimentally unverified in the reviewed literature.
Comparative Analysis of Methodologies
Chloroformate vs. Trifluoroacetyl Protection
Benzylchloroformate offers higher yields (55.8%) compared to trifluoroacetyl protection (53%) but requires stringent pH control. The latter, however, simplifies deprotection via hydrolysis under mild acidic conditions.
Solvent Systems and Temperature
Aqueous-organic biphasic systems (e.g., water/acetone) enhance solubility of intermediates while minimizing hydrolysis. Low temperatures (0–10°C) are universally critical to prevent racemization and byproduct formation.
Reaction Optimization and Scalability
pH Control in Alkaline Media
Maintaining pH 10.5–12 during amino protection ensures selective reaction at the ε-amino group, avoiding undesired α-amino modifications. Automated titration systems improve reproducibility in industrial settings.
Catalytic Enhancements
Applications and Derivative Synthesis
Q & A
Q. Answer :
- Structural elucidation : Combine nuclear magnetic resonance (NMR; ¹H and ¹³C) and infrared spectroscopy (IR) to confirm functional groups (e.g., ketone at C4) .
- Quantitative analysis : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) for concentration measurement. Calibrate with a certified reference standard .
- Mass spectrometry : High-resolution MS (HRMS) provides exact molecular weight (C₆H₁₂N₂O₃) and fragmentation patterns .
Basic: How should L-Lysine, 4-oxo- (9CI) be stored to maintain stability in laboratory settings?
Q. Answer :
- Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydration .
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor purity via HPLC. Degradation products may include lysine or cyclic imines .
Advanced: How can researchers design experiments to investigate the role of L-Lysine, 4-oxo- (9CI) in metabolic pathways?
Q. Answer :
- Isotopic labeling : Synthesize ¹³C- or ¹⁵N-labeled L-Lysine, 4-oxo- (9CI) to trace its incorporation into metabolites via LC-MS/MS .
- Knockout models : Use CRISPR/Cas9 to silence genes encoding putative metabolic enzymes (e.g., aminotransferases) in cell cultures. Compare metabolite profiles with wild-type controls .
- Data integration : Apply flux balance analysis (FBA) to model metabolic networks and predict pathway interactions .
Advanced: What experimental strategies are suitable for studying enzyme interactions with L-Lysine, 4-oxo- (9CI)?
Q. Answer :
- Enzyme kinetics : Perform Michaelis-Menten assays with purified enzymes (e.g., lysine decarboxylase) to measure Km and Vmax. Use stopped-flow spectroscopy for real-time monitoring .
- Structural studies : Co-crystallize L-Lysine, 4-oxo- (9CI) with target enzymes and resolve structures via X-ray crystallography (≤2.0 Å resolution). Analyze binding pockets with PyMOL .
- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify binding affinity (ΔG) and entropy changes .
Advanced: How can computational modeling predict the reactivity of L-Lysine, 4-oxo- (9CI) in biological systems?
Q. Answer :
- Quantum mechanics (QM) : Calculate electron density maps (e.g., DFT at B3LYP/6-31G* level) to identify reactive sites (e.g., nucleophilic attack at the ketone group) .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers or proteins (≥100 ns trajectories) using GROMACS. Validate with experimental binding data .
- Machine learning : Train models on existing kinetic data to predict metabolic turnover rates or toxicity .
Advanced: How should researchers resolve contradictions in reported biological activities of L-Lysine, 4-oxo- (9CI)?
Q. Answer :
- Meta-analysis : Systematically review literature for variables like assay conditions (pH, temperature) or cell lines used. Apply statistical tools (e.g., random-effects model) to identify confounding factors .
- Reproducibility testing : Replicate key studies under standardized conditions (e.g., ATCC cell lines, controlled reagent batches). Use Bland-Altman plots to assess inter-lab variability .
- Mechanistic studies : Compare dose-response curves and downstream signaling pathways (e.g., Western blot for phosphorylation targets) to isolate context-dependent effects .
Advanced: What are the key considerations for in vivo studies involving L-Lysine, 4-oxo- (9CI)?
Q. Answer :
- Dosing regimens : Conduct pharmacokinetic studies (oral, IV, or IP administration) to determine bioavailability and half-life. Use LC-MS/MS for plasma concentration monitoring .
- Toxicity screening : Perform acute and subchronic toxicity tests in rodent models. Measure biomarkers (e.g., ALT/AST for liver function) and histopathology .
- Ethical compliance : Adhere to ARRIVE guidelines for animal welfare and include sham controls to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
